4-Bromo-6-methylnicotinic acid
Description
Contextualization within Nicotinic Acid Derivatives Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) derivative essential for numerous biological processes. chemistryjournal.netnih.gov Its derivatives constitute a broad class of compounds that are the subject of extensive research due to their diverse biological and therapeutic activities. chemistryjournal.net These activities include roles in treating pellagra, lowering lipid levels, and exhibiting anti-inflammatory effects. chemistryjournal.net
The chemical modification of the nicotinic acid scaffold has led to the development of numerous derivatives with significant potential in medicinal chemistry. chemistryjournal.net Researchers have synthesized and evaluated various substituted nicotinic acids for a range of applications, including as potential treatments for cancer, Alzheimer's disease, and inflammatory conditions. chemistryjournal.net The functionalization of the pyridine ring, such as through the introduction of halogen atoms or alkyl groups, is a key strategy for modulating the biological and chemical properties of these derivatives. For instance, the synthesis of analogs with substitutions at the 4- or 5-position of the nicotinic acid moiety has been explored to create compounds with specific effects on biological targets like Ca2+ release. nih.gov
Significance as a Pyridine Core Building Block in Organic Synthesis
Pyridine and its derivatives are among the most important heterocyclic compounds in organic synthesis, serving as essential building blocks for a vast array of complex molecules. The pyridine ring is a common structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. Its presence in a wide range of biologically active compounds underscores its importance as a privileged scaffold in drug discovery.
Substituted pyridines like 4-Bromo-6-methylnicotinic acid are particularly valuable as synthetic intermediates. The specific arrangement of functional groups—a carboxylic acid for amide bond formation or esterification, a bromine atom for cross-coupling reactions, and a methyl group influencing electronic properties—provides multiple reactive sites for chemical modification. This multi-functionality allows chemists to use the compound as a starting point for constructing larger, more elaborate molecular structures, particularly in the synthesis of novel pharmaceutical agents and materials. The related compound, methyl 4-bromo-6-methyl-3-pyridinecarboxylate, is noted for its utility as an intermediate in creating pharmaceuticals and agrochemicals due to the reactivity conferred by its functional groups. cymitquimica.com A documented synthesis route involves the conversion of methyl 4-hydroxy-6-methylnicotinate to methyl 4-bromo-6-methylnicotinate using a brominating agent like phosphorus oxybromide (POBr3). rsc.org
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H6BrNO2 |
| Molecular Weight | 216.03 g/mol |
| CAS Number | 1060805-96-0 |
| Chemical Stability | Stable under recommended temperatures and pressures. aksci.com |
| Incompatible Materials | Strong oxidizing agents. aksci.com |
| Hazardous Decomposition | Carbon oxides, Hydrogen bromide, Nitrogen oxides. aksci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWMYYUNSJWYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742623 | |
| Record name | 4-Bromo-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-96-0 | |
| Record name | 4-Bromo-6-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-methylpyridine-3-carboxylic acid | |
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Advanced Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 4-Bromo-6-methylnicotinic acid
The preparation of this compound typically involves a multi-step process, often proceeding through its corresponding ester, Methyl 4-bromo-6-methylnicotinate. This ester serves as a key intermediate that is later hydrolyzed to yield the final carboxylic acid.
Bromination Strategies for Pyridine (B92270) Ring Functionalization
A critical step in the synthesis is the regioselective introduction of a bromine atom at the C4 position of the pyridine ring. A documented and effective method involves the bromination of a hydroxyl-substituted precursor. Specifically, Methyl 4-hydroxy-6-methylnicotinate can be converted to Methyl 4-bromo-6-methylnicotinate using a brominating agent such as phosphoryl tribromide (POBr₃) researchgate.net. This reaction directly replaces the hydroxyl group with a bromine atom. The reaction is typically performed in a solvent like dichloromethane (DCM) at controlled temperatures, starting at 0 °C and then stirred at a slightly elevated temperature (e.g., 35 °C) to ensure the completion of the reaction researchgate.net.
Esterification and Hydrolysis Pathways for Carboxylic Acid Group Manipulation
Manipulation of the carboxylic acid functional group is fundamental to the synthesis of this compound.
Esterification: The synthesis often begins with a precursor acid, such as 4-hydroxy-6-methylnicotinic acid. This precursor is first converted to its methyl ester. This esterification can be achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in a mixture of dichloromethane and methanol under reflux conditions researchgate.net. An 88% yield has been reported for this transformation researchgate.net. Another common method for creating such esters is the Fischer esterification, which involves refluxing the corresponding carboxylic acid in an alcohol (like methanol) with a strong acid catalyst, such as sulfuric acid .
Hydrolysis: Once the desired brominated ester, Methyl 4-bromo-6-methylnicotinate, is synthesized, the final step to obtain this compound is the hydrolysis of the ester group. This is a standard transformation typically achieved under basic conditions (using a base like sodium hydroxide or lithium hydroxide) followed by acidic workup to protonate the carboxylate and precipitate the final acid product.
Multi-Step Synthesis Approaches Involving Precursors
A well-documented multi-step synthesis for the key intermediate, Methyl 4-bromo-6-methylnicotinate, starts from 4-hydroxy-6-methylnicotinic acid. This pathway highlights the interplay of esterification and bromination strategies. researchgate.net
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 4-hydroxy-6-methylnicotinic acid | EDCI, DMAP, DCM/MeOH | Methyl 4-hydroxy-6-methylnicotinate | 88% researchgate.net |
| 2 | Methyl 4-hydroxy-6-methylnicotinate | POBr₃, DCM | Methyl 4-bromo-6-methylnicotinate | 82% researchgate.net |
| 3 | Methyl 4-bromo-6-methylnicotinate | Base (e.g., NaOH), then Acid (e.g., HCl) | This compound | N/A |
Comprehensive Analysis of Reactivity and Chemical Transformations
The functional groups of this compound and its ester derivatives provide multiple sites for further chemical reactions, making it a valuable building block.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings, typically nucleophilic, become electrophilic and thus reactive towards nucleophiles when substituted with strong electron-withdrawing groups wikipedia.orgchemistrysteps.com. The pyridine nitrogen itself acts as an electron-withdrawing group, activating the ring for such substitutions, particularly at the C2 and C4 positions.
This reactivity allows for the displacement of the bromide leaving group by a variety of nucleophiles, enabling the introduction of new functional groups. For instance, the bromine atom in a derivative of the target compound, Methyl 4-bromo-6-(hydroxymethyl)nicotinate, can be substituted by sodium benzenesulfinate in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to form a sulfone derivative researchgate.net. This demonstrates the utility of the bromine moiety as a handle for further molecular elaboration. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex pressbooks.pub.
Oxidation and Reduction Chemistry of this compound
The different functional groups on the molecule allow for selective oxidation and reduction reactions.
Oxidation: The pyridine nitrogen of the ester intermediate, Methyl 4-bromo-6-methylnicotinate, can be oxidized to form the corresponding pyridine 1-oxide. This transformation has been successfully carried out using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane researchgate.net. This N-oxide can then be used in further functionalization reactions.
Reduction: The carboxylic acid group is reducible to a primary alcohol. While sodium borohydride is generally not strong enough for this transformation, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used chemguide.co.uklibretexts.org. This reaction is typically performed in a dry ether solvent chemguide.co.uk. The reduction would proceed through an aldehyde intermediate, which is immediately reduced further to the primary alcohol chemguide.co.uklibretexts.org. This provides a pathway to (4-bromo-6-methylpyridin-3-yl)methanol, another useful synthetic intermediate.
| Reaction Type | Starting Material | Reagents | Product |
| Oxidation | Methyl 4-bromo-6-methylnicotinate | m-CPBA, DCM | 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide researchgate.net |
| Reduction | This compound | LiAlH₄, then H₂SO₄(aq) | (4-bromo-6-methylpyridin-3-yl)methanol chemguide.co.uklibretexts.org |
| Nucleophilic Substitution | Methyl 4-bromo-6-(hydroxymethyl)nicotinate | Sodium benzenesulfinate, TBAB | Methyl 6-(hydroxymethyl)-4-(phenylsulfonyl)nicotinate researchgate.net |
Carbon-Carbon Bond Forming Reactions: Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For this compound and its derivatives, these reactions provide a direct and efficient means to introduce a wide range of substituents at the 4-position, enabling the creation of diverse molecular architectures.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is one of the most widely utilized cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. researchgate.net This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. mdpi.com
For the Suzuki-Miyaura coupling of this compound or its esters (e.g., methyl 4-bromo-6-methylnicotinate), a variety of catalytic systems can be employed. A typical protocol would involve a palladium(0) source, often generated in situ from a palladium(II) precatalyst such as palladium acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a phosphine ligand. The choice of ligand is crucial and can significantly impact the reaction's efficiency. Both monodentate and bidentate phosphine ligands have been successfully used in couplings of bromopyridines.
The reaction is performed in the presence of a base, which is essential for the activation of the organoboron species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of solvent is also critical, with common systems including mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethylformamide) and water.
While specific examples for this compound are not extensively detailed in readily available literature, the general protocols for Suzuki-Miyaura reactions on bromopyridine substrates are well-established. The following table outlines representative conditions that could be adapted for the coupling of methyl 4-bromo-6-methylnicotinate with various arylboronic acids.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Esters
| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed reactions are instrumental in the derivatization of this compound.
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base, such as triethylamine. This methodology allows for the introduction of vinyl groups at the 4-position of the nicotinic acid scaffold.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-position of the nicotinic acid and a terminal alkyne. wikipedia.org The Sonogashira coupling is unique in that it typically requires a co-catalyst, usually a copper(I) salt like CuI, in addition to the palladium catalyst and a base (commonly an amine such as triethylamine or diisopropylethylamine). libretexts.org This reaction is invaluable for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide (NaOtBu). The choice of phosphine ligand is particularly critical in this reaction, with bulky, electron-rich ligands often providing the best results.
Functional Group Interconversions on the Pyridine Scaffold
In addition to forming new carbon-carbon bonds at the bromine-substituted position, the existing functional groups on the this compound scaffold can be readily transformed to further diversify the molecular structure.
The carboxylic acid group is a versatile handle for a variety of transformations. It can be converted to an ester through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base. The carboxylic acid can also be converted to an amide by activation with a coupling agent (e.g., DCC, EDC) followed by reaction with a primary or secondary amine. Reduction of the carboxylic acid, typically via its ester or by using strong reducing agents like lithium aluminum hydride, can yield the corresponding primary alcohol .
The methyl group at the 6-position can also be a site for functionalization. For instance, it can undergo radical bromination to introduce a bromine atom, which can then be displaced by various nucleophiles.
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis
The success of the aforementioned palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of the catalytic system and reaction conditions. researchgate.net Key parameters that are often screened to maximize yield and minimize reaction times include:
Palladium Precatalyst: While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common, more advanced precatalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), can offer superior activity, especially for challenging substrates.
Ligand: The electronic and steric properties of the phosphine ligand have a profound effect on the catalytic cycle. For instance, bulky ligands can promote the reductive elimination step, while electron-rich ligands can facilitate the oxidative addition step.
Base: The choice of base can influence the rate of transmetalation in Suzuki-Miyaura coupling and is critical for the deprotonation of the amine in Buchwald-Hartwig amination. The solubility of the base can also play a significant role.
Solvent: The solvent system must be chosen to ensure the solubility of all reaction components. The polarity and coordinating ability of the solvent can also influence the stability and activity of the catalytic species.
Temperature: Reaction temperature is a critical parameter to control the reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition or undesired side reactions. Microwave irradiation has emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times.
A systematic approach to optimization, often employing high-throughput screening techniques, is crucial for identifying the ideal conditions for a specific transformation of this compound or its derivatives.
Advanced Spectroscopic and Computational Characterization of 4 Bromo 6 Methylnicotinic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of atoms and their connectivity.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of 4-Bromo-6-methylnicotinic acid presents distinct signals corresponding to the different protons in the molecule. The aromatic region typically displays two singlets, corresponding to the protons at the C2 and C5 positions of the pyridine (B92270) ring. The methyl group at the C6 position gives rise to a characteristic singlet in the upfield region. The acidic proton of the carboxylic group is also observed, often as a broad singlet, though its chemical shift can be highly dependent on the solvent and concentration.
While specific experimental ¹³C NMR data for this compound is not widely available, the chemical shifts can be predicted based on the analysis of analogous compounds such as nicotinic acid and its substituted derivatives. The carbon spectrum would be expected to show seven distinct signals. The carbon of the carboxylic group would appear at the most downfield position. The six carbons of the pyridine ring would have chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom, as well as the electron-donating effect of the methyl group.
| Atom | ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~13.0 (broad s) | ~165 |
| C2-H | ~8.9 (s) | ~152 |
| C5-H | ~7.8 (s) | ~125 |
| -CH₃ | ~2.6 (s) | ~24 |
| C3 | - | ~130 |
| C4 | - | ~135 |
| C6 | - | ~160 |
Deuterated Solvent Effects on NMR Chemical Shifts
The choice of deuterated solvent can significantly influence the chemical shifts observed in NMR spectra. scielo.org.ar Solvents like DMSO-d₆, CDCl₃, and MeOD interact with the solute in different ways, leading to changes in the electronic environment of the nuclei. For this compound, protic solvents like MeOD can engage in hydrogen bonding with the carboxylic acid group and the pyridine nitrogen, which can lead to a downfield shift of the acidic proton and the aromatic protons. pitt.edupitt.edu In contrast, a less polar solvent like CDCl₃ would result in different chemical shifts due to weaker intermolecular interactions. pitt.edupitt.edu The chemical shift of the carboxylic acid proton is particularly sensitive to the solvent, as its exchange rate and hydrogen-bonding environment are directly affected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a pair of peaks (M and M+2) of almost equal intensity. docbrown.info
The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH, 17 amu) or a carboxyl group (-COOH, 45 amu). libretexts.org Another expected fragmentation is the cleavage of the C-Br bond. The fragmentation pattern of the related 6-methylnicotinic acid shows a primary loss of the carboxylic group. For this compound, similar fragmentation is expected, alongside fragments showing the characteristic isotopic pattern of bromine.
| m/z | Predicted Fragment | Notes |
|---|---|---|
| 215/217 | [M]⁺ | Molecular ion with ⁷⁹Br/⁸¹Br isotopes. |
| 198/200 | [M-OH]⁺ | Loss of the hydroxyl group. |
| 170/172 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 136 | [M-Br]⁺ | Loss of the bromine atom. |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the prediction of various molecular properties, including geometry, vibrational frequencies, and electronic properties.
Equilibrium Geometry and Harmonic Frequency Calculations
DFT calculations can be used to determine the optimized equilibrium geometry of this compound. These calculations would likely show that the pyridine ring is planar, with the carboxylic acid group potentially twisted slightly out of the plane of the ring. Studies on the related 6-methylnicotinic acid have shown that the skeleton of the molecule is not strictly planar due to the methyl group. jocpr.com Bond lengths and angles can be calculated and compared to experimental data if available. Harmonic frequency calculations can predict the vibrational spectra (IR and Raman) of the molecule, which can aid in the interpretation of experimental spectra and confirm the optimized geometry as a true energy minimum.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MESP surface is expected to show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack. jocpr.com Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic group, highlighting its susceptibility to nucleophilic attack or deprotonation. jocpr.com The MESP surface provides a visual representation of the charge distribution and can be used to predict intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory and Energy Gap Investigations
Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory, and the energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. For 6-methylnicotinic acid, a close analogue of this compound, DFT calculations with the B3LYP/6-311+G(d,p) basis set have been performed. These calculations revealed a HOMO-LUMO energy gap of 5.4352 eV for 6-methylnicotinic acid. jocpr.com This relatively large energy gap suggests high kinetic stability and low chemical reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 6-methylnicotinic acid | - | - | 5.4352 jocpr.com |
| This compound | Estimated value | Estimated value | Estimated value |
Prediction of Electric Moments and Hyperpolarizabilities
Theoretical calculations are a powerful tool for predicting these properties. For 6-methylnicotinic acid, DFT calculations have been employed to determine its electric dipole moment and first-order hyperpolarizability. jocpr.com Similarly, a computational study on various niacin derivatives, including bromo-substituted nicotinic acids, has highlighted the impact of substitution on these properties. dergipark.org.tr
The presence of the electron-withdrawing bromine atom and the electron-donating methyl group in this compound is expected to create a significant dipole moment. The precise orientation and magnitude of this moment will depend on the interplay of the electronic effects of the substituents on the pyridine ring and the carboxylic acid group.
Furthermore, the combination of electron-donating and electron-withdrawing groups can enhance the NLO properties of a molecule. Therefore, this compound is predicted to exhibit a notable first-order hyperpolarizability, making it a candidate for further investigation in the field of non-linear optics.
| Compound | Dipole Moment (μ) in Debye | Hyperpolarizability (β) in esu |
|---|---|---|
| 6-methylnicotinic acid | Calculated value jocpr.com | Calculated value jocpr.com |
| This compound | Estimated value | Estimated value |
Thermodynamic Property Calculations
Thermodynamic properties such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) are crucial for understanding the stability and reactivity of a compound under different conditions. These properties can be calculated with a good degree of accuracy using computational methods, often based on statistical mechanics combined with quantum chemical calculations of molecular energies and vibrational frequencies.
| Thermodynamic Property | This compound (Estimated Values) |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | To be calculated |
| Standard Gibbs Free Energy of Formation (ΔGf°) | To be calculated |
| Standard Entropy (S°) | To be calculated |
Rational Design and Synthesis of 4 Bromo 6 Methylnicotinic Acid Derivatives and Analogues
Positional Isomers of Brominated Methylnicotinic Acids
4-Bromo-6-methylnicotinic acid is one of several possible positional isomers of brominated methylnicotinic acid. A direct comparison with its isomers, such as 5-Bromo-6-methylnicotinic acid and 6-Bromo-4-methylnicotinic acid, reveals differences in their fundamental chemical properties. All three share the same molecular formula and weight but differ in the spatial arrangement of their substituents, which leads to distinct chemical identities and potential applications.
Table 1: Comparison of Positional Isomers of Brominated Methylnicotinic Acids
| Property | This compound | 5-Bromo-6-methylnicotinic acid | 6-Bromo-4-methylnicotinic acid |
|---|---|---|---|
| CAS Number | Not explicitly found | 1190862-72-6 nih.govchemicalbook.com | 1060804-74-1 chemicalbook.combiosynth.com |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂ nih.govchemicalbook.com | C₇H₆BrNO₂ biosynth.com |
| Molecular Weight | 216.03 g/mol | 216.03 g/mol nih.govchemicalbook.com | 216.03 g/mol biosynth.com |
| IUPAC Name | 4-Bromo-6-methylpyridine-3-carboxylic acid | 5-Bromo-6-methylpyridine-3-carboxylic acid nih.gov | 6-Bromo-4-methylpyridine-3-carboxylic acid |
| Predicted pKa | Not available | 3.25 ± 0.10 chemicalbook.com | Not available |
| Predicted Boiling Point | Not available | 333.0 ± 42.0 °C chemicalbook.com | Not available |
The position of the electron-withdrawing bromine atom on the pyridine (B92270) ring has a profound effect on the electronic distribution and subsequent chemical reactivity of the molecule. The pyridine ring is inherently electron-deficient, and the addition of a halogen atom further modifies this characteristic.
Electronic Effects : The bromine atom exerts a negative inductive effect (-I), withdrawing electron density from the ring. It also has a positive mesomeric or resonance effect (+M) due to its lone pairs of electrons, but in halogens, the inductive effect typically dominates. The position of the bromine atom relative to the nitrogen atom and the carboxylic acid group determines the extent of these effects on different carbon atoms within the ring. This influences the acidity of the carboxylic proton and the susceptibility of the ring to nucleophilic or electrophilic attack.
Reactivity : The altered electronic distribution directly impacts the molecule's reactivity. For instance, the position of the bromine can affect the ease of nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom. The electron-deficient nature of the pyridine ring, enhanced by the bromine, generally favors such reactions. The reactivity of the carboxylic acid group, for example, in esterification reactions, can also be subtly influenced by the electronic effects transmitted through the ring. Furthermore, the presence and position of the bromine atom are critical in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), which are powerful methods for creating carbon-carbon bonds and synthesizing more complex derivatives.
Structural Modifications of the Nicotinic Acid Moiety
Modifying the core structure of this compound by introducing various substituents or altering the existing functional groups allows for the fine-tuning of its properties.
Introducing additional functional groups onto the pyridine ring is a common strategy to explore the structure-activity relationship of nicotinic acid derivatives.
Alkyl Substitutions : The introduction of further alkyl groups can increase the lipophilicity of the molecule and provide steric bulk, which can influence how the molecule interacts with biological targets or its solubility in different solvents.
Amino Substitutions : An amino group can act as a hydrogen bond donor and a base, significantly altering the molecule's polarity and basicity. An example from a related isomer is 2-Amino-5-bromo-6-methylnicotinic acid. bldpharm.com Such substitutions can dramatically change the biological properties of the parent compound.
Aryl Substitutions : Attaching aryl groups via cross-coupling reactions can lead to compounds with extended π-systems, which is relevant for applications in materials science (e.g., organic electronics) or for creating derivatives with altered pharmacological profiles.
The carboxylic acid group is a primary site for chemical modification, offering a route to a wide array of derivatives with different properties.
Esterification : The conversion of the carboxylic acid to an ester, such as methyl 4-bromo-6-methylnicotinate, is a common derivatization. chemicalbook.comsigmaaldrich.comchemicalbook.com Esters are generally more lipophilic and less acidic than their corresponding carboxylic acids. The synthesis of these esters can be achieved through various methods, including Fischer esterification. For example, the synthesis of methyl 4-bromo-6-methylnicotinate can be accomplished from methyl 4-hydroxy-6-methylnicotinate by reaction with phosphoryl tribromide (POBr₃). rsc.org
Other Carboxylic Acid Derivatives : Beyond esters, the carboxylic acid can be converted into other functional groups like amides, nitriles, or acyl chlorides. msu.edu Each of these functional groups imparts unique chemical reactivity and physical properties. For example, amides can engage in hydrogen bonding and are generally more stable to hydrolysis than esters. The reduction of the carboxylic acid to a primary alcohol is another possible transformation, providing a different set of functional group handles for further synthesis. msu.edu
Table 2: Examples of Ester Derivatives of Brominated Methylnicotinic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Methyl 4-bromo-6-methylnicotinate | 886372-03-8 chemicalbook.comsigmaaldrich.com | C₈H₈BrNO₂ chemicalbook.comsigmaaldrich.com | 230.06 g/mol sigmaaldrich.com |
| 5-Bromo-6-methyl-nicotinic acid methyl ester | 1174028-22-8 chemicalbook.com | C₈H₈BrNO₂ | 230.06 g/mol |
| Methyl 6-bromo-4-methylnicotinate | 1355229-33-2 ambeed.com | C₈H₈BrNO₂ | 230.06 g/mol |
Replacing the bromine atom with other halogens like chlorine or fluorine, or adding these halogens as additional substituents, allows for systematic investigation of halogen effects.
Fluorinated Analogues : Fluorine is the most electronegative element and its introduction can have dramatic effects on a molecule's properties, including its acidity, metabolic stability, and binding affinities. Fluorinated analogues like Methyl 6-bromo-5-fluoronicotinate fishersci.cachemicalbook.com are valuable in pharmaceutical research, as the introduction of fluorine can block metabolic pathways or enhance binding interactions.
Table 3: Examples of Chloro- and Fluorinated Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 4-Bromo-6-chloronicotinic acid | 1256834-13-5 sigmaaldrich.combldpharm.com | C₆H₃BrClNO₂ sigmaaldrich.com | 236.45 g/mol |
| 2-Bromo-6-chloro-4-methyl-nicotinic acid | Not explicitly found | C₇H₅BrClNO₂ chemcia.com | 250.48 g/mol chemcia.com |
| 5-Bromo-4-chloro-6-methyl-nicotinic acid methyl ester | Not explicitly found | C₈H₇BrClNO₂ chemcia.com | 264.51 g/mol chemcia.com |
| Methyl 6-bromo-5-fluoronicotinate | 1214336-88-5 fishersci.ca | C₇H₅BrFNO₂ fishersci.ca | 234.02 g/mol fishersci.ca |
Conformationally Restricted Nicotine Analogue Development from Related Pyridine Scaffolds
The synthesis of conformationally restricted nicotine analogues often involves the construction of additional ring systems fused to the pyridine core, thereby limiting the rotational freedom of the molecule. While direct synthetic routes employing this compound are not extensively documented in publicly available literature, the synthesis of analogous structures from similarly substituted pyridine precursors provides a clear blueprint for potential synthetic pathways.
A notable example is the synthesis of a complex tricyclic nicotine analogue starting from 2,6-dichloro-4-methylnicotinic acid. This precedent suggests that a this compound core could undergo a similar series of reactions to yield novel conformationally constrained structures. The general strategy involves the amidation of the nicotinic acid, followed by a series of cyclization and functional group manipulation steps to build the desired polycyclic framework.
Furthermore, the utility of brominated pyridine derivatives as precursors in the synthesis of nicotine analogues has been demonstrated. For instance, 3-bromopyridine has been utilized as a starting material for the synthesis of 3,4-annulated tricyclic conformationally constrained nicotine analogues. This highlights the value of the bromo substituent as a handle for further chemical transformations, such as cross-coupling reactions, to introduce the necessary structural components for building the desired analogue.
The development of these complex molecules often relies on multi-step synthetic sequences. A variety of conformationally restricted analogues have been successfully created by linking the pyridine and pyrrolidine moieties of nicotine with a short chain. These synthetic endeavors can result in 2,3-annulated or 3,4-annulated tricyclic derivatives, as well as more complex tetracyclic structures. The choice of synthetic route and the specific reaction conditions are crucial in controlling the stereochemistry of the final products, which is often critical for their biological activity.
A hypothetical synthetic approach for a tricyclic analogue from this compound could involve an initial amidation, followed by an intramolecular cyclization reaction. The bromo and methyl groups on the pyridine ring would be expected to influence the reactivity and regioselectivity of these transformations.
Structure-Activity Relationship (SAR) Studies for Derivatives in Specific Chemical Contexts
Research on 6-substituted nicotine derivatives has shown that the nature of the substituent at this position significantly influences nAChR affinity. In these studies, it was observed that both the electronic and lipophilic properties of the substituent play a role. Notably, a 6-bromo substituted nicotine analogue displayed high affinity for nAChRs. This suggests that the presence of a bromine atom at the 6-position of a nicotinic acid-derived scaffold could be favorable for receptor binding.
Furthermore, a "methyl scan" of the pyrrolidine ring of nicotine has demonstrated that the addition of methyl groups can lead to unique changes in the interaction with α7 and α4β2 nAChR subtypes. This highlights the sensitivity of the nAChR binding pocket to even minor structural modifications. The presence of a methyl group at the 6-position of the pyridine ring in this compound would therefore be expected to influence the binding orientation and affinity of its derivatives.
Studies on other halogenated nicotinic ligands, such as cytisine derivatives, have also provided valuable SAR data. Halogenation of the pyridone ring of cytisine was found to increase both affinity and efficacy at several human nAChR subtypes. This effect was dependent on the position and type of halogen, indicating that these atoms can engage in specific interactions within the receptor's binding site.
Based on these findings, it can be hypothesized that derivatives of this compound could exhibit interesting SAR profiles. The combination of a bromo and a methyl group on the pyridine ring offers opportunities for fine-tuning the electronic and steric properties of the resulting ligands. The table below summarizes the potential influence of these substituents on nAChR interactions based on related studies.
| Feature | Potential Influence on nAChR Interaction | Rationale from Related Studies |
| 4-Bromo Substituent | May serve as a synthetic handle for further modifications and could potentially influence binding affinity through halogen bonding or by altering the electronic properties of the pyridine ring. | Bromo-substituted pyridines are versatile synthetic intermediates. Halogenation of other nicotinic ligands can enhance receptor affinity. |
| 6-Methyl Substituent | Likely to influence the steric fit of the ligand in the nAChR binding pocket, potentially affecting subtype selectivity. | Methyl substitutions on the nicotine scaffold are known to alter interactions with different nAChR subtypes. |
| Combined 4-Bromo and 6-Methyl Substitution | The interplay of electronic effects from the bromine and steric effects from the methyl group could lead to novel SAR profiles, potentially yielding ligands with high affinity and selectivity. | Studies on 6-substituted nicotine derivatives indicate that both electronic and lipophilic factors are important for nAChR affinity. |
Applications in Advanced Organic Synthesis and Materials Science
4-Bromo-6-methylnicotinic acid as a Versatile Intermediate in Complex Molecule Construction
This compound is a substituted pyridine (B92270) derivative that holds significant potential as a versatile intermediate in the construction of complex organic molecules. Its utility stems from the presence of three key functional groups on the pyridine ring: a bromine atom, a methyl group, and a carboxylic acid. This trifunctional nature allows for a variety of chemical transformations, making it a valuable building block for synthetic chemists.
The bromine atom at the 4-position is particularly noteworthy as it provides a reactive handle for various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby facilitating the synthesis of diverse and complex molecular architectures.
The carboxylic acid group at the 3-position offers another site for modification. It can be readily converted into esters, amides, acid chlorides, and other carboxylic acid derivatives. These transformations are fundamental in organic synthesis for creating linkages to other molecules or for modulating the electronic and steric properties of the parent compound.
Interactive Data Table: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Potential Product Scaffold |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst, base | C-C | 6-methyl-4-(aryl/heteroaryl)nicotinic acid |
| Heck | Alkene | Pd catalyst, base | C-C | 6-methyl-4-(alkenyl)nicotinic acid |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | C-C | 6-methyl-4-(alkynyl)nicotinic acid |
| Buchwald-Hartwig | Amine | Pd catalyst, base | C-N | 4-(amino)-6-methylnicotinic acid |
Role in the Synthesis of Pharmaceutical Intermediates and Agrochemicals
The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in numerous bioactive compounds. The presence of substituents such as a bromine atom and a methyl group on this core structure, as seen in this compound, can significantly influence the biological activity of the resulting molecules.
While specific, publicly available examples of pharmaceutical intermediates or agrochemicals directly synthesized from this compound are limited, its potential is evident from the known applications of similarly substituted nicotinic acid derivatives. Halogenated nicotinic acids, in general, are recognized as important intermediates for a variety of medicines and pesticides. guidechem.com The bromine atom can act as a key pharmacophore, contributing to binding interactions with biological targets, or it can serve as a synthetic handle for late-stage functionalization to create libraries of potential drug candidates.
The methyl group can also play a crucial role in enhancing the efficacy or modifying the properties of a bioactive molecule. It can influence the compound's metabolic stability, lipophilicity, and binding affinity to its target protein. Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential applications in areas such as oncology, inflammation, and infectious diseases, as well as for the development of new herbicides, insecticides, and fungicides.
Development of Specialty Chemicals and Advanced Materials Utilizing the this compound Scaffold
The unique chemical structure of this compound also lends itself to the development of specialty chemicals and advanced materials. The reactivity of the bromine atom and the carboxylic acid group allows for the incorporation of this pyridine-based unit into larger molecular systems, including polymers and functional materials.
For instance, the carboxylic acid functionality can be used to synthesize polyester (B1180765) or polyamide materials by condensation polymerization with appropriate diol or diamine co-monomers. The resulting polymers would feature the brominated pyridine moiety as a repeating unit, which could impart specific properties to the material, such as thermal stability, flame retardancy, or unique optical and electronic characteristics.
Furthermore, the bromine atom can be exploited for post-polymerization modification. For example, a polymer containing the this compound scaffold could be subjected to cross-coupling reactions to introduce various functional groups along the polymer chain. This approach allows for the fine-tuning of the material's properties for specific applications, such as in sensors, coatings, or electronic devices. While direct applications are still emerging, the potential for using this compound in materials science is significant. guidechem.com
Precursor Applications in Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the nature of both the metal and the organic linker. This compound is a promising candidate for use as an organic linker in the synthesis of novel MOFs.
The carboxylic acid group of this compound can coordinate to metal centers, forming the fundamental framework structure of the MOF. The nitrogen atom of the pyridine ring can also participate in coordination, potentially leading to more complex and robust network topologies. The presence of the bromo and methyl substituents on the linker can influence the resulting MOF's properties in several ways:
Pore Size and Shape: The steric bulk of the substituents can affect the packing of the linkers and, consequently, the size and shape of the pores within the MOF.
Framework Stability: The electronic nature of the substituents can influence the strength of the metal-ligand coordination bonds, impacting the thermal and chemical stability of the MOF.
Functionalization: The bromine atom provides a site for post-synthetic modification of the MOF, allowing for the introduction of new functionalities within the pores.
Similarly, in the broader field of coordination chemistry, this compound can act as a versatile ligand for the synthesis of discrete coordination complexes with various metal ions. These complexes could find applications in catalysis, magnetism, and as models for biological systems. The ability of both the carboxylate and the pyridine nitrogen to coordinate to metals, combined with the potential for further reactions at the bromine position, makes this compound a valuable tool for the design of new coordination compounds with tailored properties. Halogenated nicotinic acids have been successfully used to create one-dimensional coordination polymers. nih.gov
Emerging Research Directions and Mechanistic Investigations Involving 4 Bromo 6 Methylnicotinic Acid Derivatives
Methodologies for Studying Biological Pathways and Enzyme Interactions with Nicotinic Acid Derivatives
Understanding the intricate roles of nicotinic acid derivatives within biological systems necessitates a range of sophisticated methodologies. These techniques are crucial for elucidating metabolic pathways, quantifying cellular concentrations, and observing direct interactions with enzymes.
A primary method involves the use of isotope-labeled derivatives to trace metabolic fates and biodistribution. nih.gov Stable or decaying isotope-labeled compounds allow researchers to follow the incorporation of nicotinic acid precursors into the NAD(P)(H) pool and identify subsequent catabolites. nih.gov For instance, C14-carboxyl-labeled nicotinamide has been administered to study and identify excretion products through chromatographic separation and radioautography. researchgate.net This approach helps differentiate between various biosynthetic pathways and their components. nih.gov
Cellular and biochemical assays are also fundamental. One such technique is the radioreceptor binding assay, which is used to measure the levels of specific metabolites like nicotinic acid adenine dinucleotide phosphate (NAADP) isolated from cells. nih.gov Furthermore, researchers can supplement cultured cells, such as human epidermal keratinocytes, with nicotinic acid or its derivatives. mdpi.com By doing so, they can measure the subsequent changes in intracellular NAD+ levels and monitor the expression of related proteins, such as mitochondrial superoxide dismutase (SOD2) and sirtuin 3 (SIRT3), to assess the impact on mitochondrial function. mdpi.com
Post-column derivatization coupled with high-performance liquid chromatography (HPLC) is another established method for the analysis of niacin and its derivatives. researchgate.net This technique enhances the detection of these compounds, often using reagents like p-aminophenol and cyanogen bromide to create fluorescent products that can be easily quantified. researchgate.net
Inhibitor Design and Development Based on Nicotinic Acid Derivative Scaffolds
The nicotinic acid scaffold is a versatile foundation for designing and developing potent and selective enzyme inhibitors for various therapeutic targets. Its structure can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
A key area of application is in the development of anticancer agents. Researchers have designed and synthesized novel nicotinic acid-based compounds as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. semanticscholar.org Molecular docking studies are employed to model the binding interactions of these derivatives within the VEGFR-2 pocket, aiming to mimic the binding mode of established inhibitors like sorafenib. semanticscholar.org Similarly, nicotinamide derivatives have been developed as potent inhibitors of histone deacetylase-3 (HDAC3). rsc.org In this context, the design focuses on creating non-hydroxamate moieties to act as the zinc-binding group (ZBG), thereby avoiding the metabolic issues associated with strong metal chelation by hydroxamates. rsc.org
The scaffold has also been utilized to create fungicides by targeting the succinate dehydrogenase (SDH) enzyme. nih.gov In one study, novel nicotinamide derivatives were designed by replacing the biphenyl group of the lead compound boscalid with a substituted diarylamine group. nih.gov Molecular docking suggested these new compounds could bind effectively to the substrate and entrance cavities of the SDH enzyme. nih.gov
Furthermore, nicotinic acid hydrazide derivatives have been synthesized as potential antimycobacterial agents. mdpi.com Research in this area has shown that increasing the lipophilicity of the molecule, for example by introducing lipophilic electron-withdrawing halogen groups, can enhance its efficacy by improving its diffusion across the mycobacterial cell wall. mdpi.com
| Target Enzyme/Receptor | Derivative Type | Therapeutic Area | Key Design Strategy |
|---|---|---|---|
| VEGFR-2 | Nicotinic acid-based cytotoxic agents | Oncology | Selective inhibition and mimicking binding modes of known drugs (e.g., sorafenib). semanticscholar.org |
| HDAC3 | Nicotinamide derivatives | Oncology | Design of non-hydroxamate zinc-binding groups to avoid metabolic abnormalities. rsc.org |
| Succinate Dehydrogenase (SDH) | Nicotinamide derivatives with diarylamine scaffold | Agriculture (Fungicide) | Modification of a lead compound (boscalid) to improve binding to the enzyme's substrate cavity. nih.gov |
| Mycobacterial targets | Nicotinic acid hydrazides | Infectious Disease | Increasing lipophilicity to enhance diffusion across the cell wall. mdpi.com |
Derivatization for Radiopharmaceutical and Chelating Agent Development
The functional groups on the 4-bromo-6-methylnicotinic acid scaffold are amenable to derivatization for specialized applications, including the development of imaging agents and metal-chelating compounds.
In radiopharmaceutical chemistry, nicotinic acid derivatives serve as important precursors for creating imaging probes. For example, peptides can be radiolabeled for positron emission tomography (PET) imaging by conjugating them with an activated ester of nicotinic acid, such as [18F]FNA-S-ACooP. nih.gov Another approach involves using a hydrazino nicotinamide derivative to introduce a site for radiolabeling with isotopes like Technetium-99m (99mTc). snmjournals.org This method allows for the specific binding of the radioisotope to proteins, such as IgG, for imaging focal sites of infection or inflammation. snmjournals.org
The nicotinic acid structure also lends itself to the development of chelating agents. It can form stable complexes with various transition metals. nih.gov For instance, mixed ligand complexes of copper with nicotinic acid and other carboxylic acids have been synthesized and shown to act as superoxide dismutase (SOD) mimetics. nih.gov These metal-drug complexes are designed to scavenge superoxide radicals, which are implicated in oxidative stress and various diseases. nih.gov The ability of the nicotinic acid moiety to coordinate with metal ions is central to the function of these therapeutic and diagnostic agents.
| Application Area | Derivatization Strategy | Example Compound/Isotope | Purpose |
|---|---|---|---|
| Radiopharmaceuticals (PET Imaging) | Conjugation with an activated nicotinic acid ester. nih.gov | [18F]FNA-S-ACooP | Targeted imaging of specific biological molecules like fatty acid binding proteins. nih.gov |
| Radiopharmaceuticals (SPECT Imaging) | Introduction of a hydrazino nicotinamide group. snmjournals.org | 99mTc-labeled IgG | Imaging sites of infection and inflammation. snmjournals.org |
| Chelating Agents (SOD Mimetics) | Formation of mixed ligand complexes with copper. nih.gov | Copper-nicotinic acid complexes | Scavenging superoxide radicals to combat oxidative stress. nih.gov |
Role as a Key Intermediate in Advanced Therapeutic Compound Synthesis
Halogenated nicotinic acids, including this compound, are valuable building blocks in medicinal chemistry. evitachem.comguidechem.com The bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions to construct more complex molecular architectures.
This compound is recognized as a crucial intermediate for synthesizing complex organic molecules and heterocycles used in drug discovery. evitachem.com For example, related structures like 6-chloro-2-methylnicotinic acid are used to construct fused heterocyclic systems, such as the pyrrolo[3,4-b]pyridin-5-one core. mdpi.com This core structure is then further elaborated through condensation and cross-coupling reactions to generate novel compounds targeting protein aggregates like α-synuclein, which is implicated in neurodegenerative diseases. mdpi.com
The Suzuki-Miyaura reaction is a prominent application for bromo-substituted nicotinic acid derivatives. This palladium-catalyzed cross-coupling reaction allows for the facile formation of carbon-carbon bonds by reacting the bromo-intermediate with various aryl boronic acids or esters. mdpi.commdpi.com This strategy is employed to synthesize diverse libraries of compounds, such as N-aryl pyrazine carboxamides with potential antibacterial activity or multi-fused heterocyclic compounds for targeting neurological disorders. mdpi.commdpi.com The strategic placement of the bromine atom on the nicotinic acid ring is therefore a key design element that facilitates the efficient assembly of advanced therapeutic candidates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-6-methylnicotinic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves halogenation of the nicotinic acid scaffold. For analogous compounds like 2-bromo-4-methylnicotinic acid, bromination under alkaline conditions (e.g., 10% NaOH at 500 mL scale) yields ~87% product . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of brominating agents (e.g., Br₂ or NBS). Monitoring via TLC or HPLC ensures reaction completion. Purification typically employs recrystallization from water or ethanol, supported by melting point verification (e.g., mp 173–174°C for the analogous compound) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H NMR : Assign peaks based on substituent positions (e.g., δ 2.35 ppm for methyl groups and aromatic protons at δ 7.4–8.3 ppm in similar bromonicotinic acids) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 215/217 for bromine isotopes) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C, H, N percentages .
Q. What solvent systems are suitable for purification, and how does solubility impact crystallization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) or aqueous NaOH enhance solubility during synthesis. For crystallization, water or ethanol-water mixtures are preferred due to temperature-dependent solubility gradients. For example, recrystallization of 2-bromo-4-methylnicotinic acid from water achieved high purity .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating nicotinic acid derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups. The methyl group at position 6 in this compound may sterically or electronically guide bromination to position 4. Computational modeling (DFT calculations) predicts electron density distribution, while experimental validation uses competitive reactions with control substrates. For example, substituent effects in brominated benzoic acids highlight steric hindrance as a critical factor .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Cross-validate data using multiple techniques:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause unexpected splitting .
- X-ray Crystallography : Definitive structural assignment if crystals are obtainable.
- Theoretical Simulations : Compare experimental NMR shifts with DFT-predicted values to identify discrepancies.
Q. What strategies mitigate decomposition during storage or reaction conditions?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. For brominated aromatics, storage at 0–6°C in amber vials minimizes photodegradation . Degradation pathways (e.g., debromination) are monitored via LC-MS, and stabilizers like antioxidants (e.g., BHT) may be added.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
